![molecular formula C20H20N2O2 B2634057 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether CAS No. 122456-44-4](/img/structure/B2634057.png)
2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether
Übersicht
Beschreibung
This compound is a complex organic molecule with the molecular formula C20H20N2O2 . It is part of the quinoline family, which are heterocyclic aromatic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrroloquinoline core, which is a bicyclic structure consisting of a pyrrole ring fused to a quinoline ring . It also contains methoxy and methyl groups, which can influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.385 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 513.0±50.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Derivative Exploration
Research in the field of heterocyclic chemistry has demonstrated significant interest in pyrroloquinoline derivatives due to their complex structure and potential biological activity. A foundational approach to synthesizing these compounds involves the strategic manipulation of pyrroloquinoline cores to generate a variety of structurally diverse derivatives. For instance, studies have outlined improved synthetic routes for the creation of diazacyclopenta[jk]phenanthrene derivatives from pyrroloquinolines, highlighting the versatility of these compounds as synthetic intermediates (Tanaka et al., 1974). Additionally, the facile synthesis of 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines demonstrates the adaptability of pyrroloquinoline scaffolds in synthesizing new chemical entities (Molina et al., 1993).
Pharmacological Potential and Ligand Development
The exploration of pyrroloquinoline derivatives extends into the realm of pharmacology, where these compounds are investigated for their therapeutic potential. Notably, the design and synthesis of novel polycyclic heteroarene ethers, including pyrrolo[3,2-b]quinoline containing derivatives, as phosphodiesterase 10A (PDE10A) inhibitors highlight the application of these compounds in developing treatments for psychiatric disorders, such as schizophrenia (Das et al., 2014). This underscores the utility of pyrroloquinoline derivatives in medicinal chemistry, leveraging their structural complexity for targeted therapeutic interventions.
Structural Analogues and Chemical Diversity
The chemical diversity of pyrroloquinoline derivatives is further exemplified by the synthesis of various analogs, showcasing the structural versatility of these compounds. For example, the convenient synthesis of 1H-pyrrolo[3,2-c]quinoline-6,9-diones and their indoloquinoline counterparts demonstrates the broad range of functionalized derivatives that can be generated from the pyrroloquinoline framework (Helissey et al., 1987). This versatility is crucial for the development of compounds with tailored physical, chemical, and biological properties.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-14-11-12-22(16-8-4-5-9-17(16)23-2)20(14)15-7-6-10-18(24-3)19(15)21-13/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCLXPNROWCWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

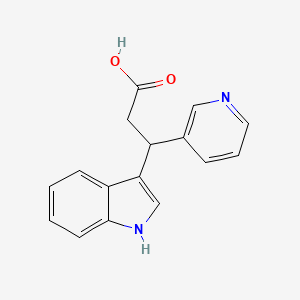
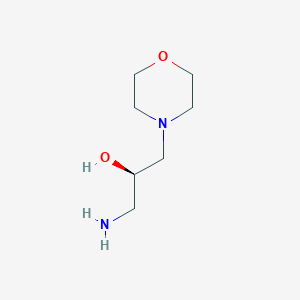
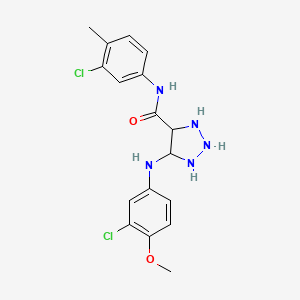
![2-(2-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2633979.png)
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2633984.png)
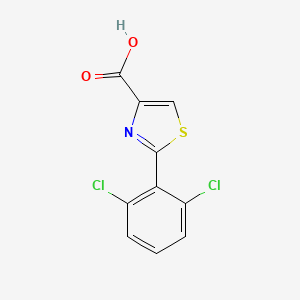
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2633987.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2633989.png)
![N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide](/img/structure/B2633990.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2633991.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2633993.png)
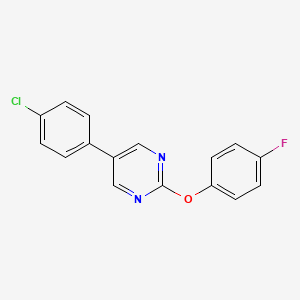
![2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2633997.png)